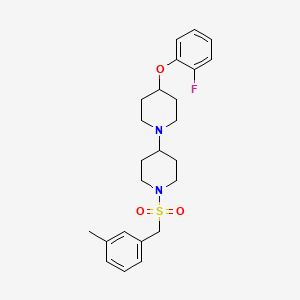

4-(2-Fluorophenoxy)-1'-((3-methylbenzyl)sulfonyl)-1,4'-bipiperidine

Description

Properties

IUPAC Name |

4-[4-(2-fluorophenoxy)piperidin-1-yl]-1-[(3-methylphenyl)methylsulfonyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FN2O3S/c1-19-5-4-6-20(17-19)18-31(28,29)27-15-9-21(10-16-27)26-13-11-22(12-14-26)30-24-8-3-2-7-23(24)25/h2-8,17,21-22H,9-16,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOMATQZZCELQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenoxy)-1’-((3-methylbenzyl)sulfonyl)-1,4’-bipiperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions involving piperidine derivatives.

Introduction of the Fluorophenoxy Group: This step often involves nucleophilic aromatic substitution reactions where a fluorophenol derivative reacts with a suitable electrophile.

Attachment of the Methylbenzylsulfonyl Group: This step can be achieved through sulfonylation reactions, where a methylbenzylsulfonyl chloride reacts with the bipiperidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenoxy)-1’-((3-methylbenzyl)sulfonyl)-1,4’-bipiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2-Fluorophenoxy)-1’-((3-methylbenzyl)sulfonyl)-1,4’-bipiperidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenoxy)-1’-((3-methylbenzyl)sulfonyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(2-Fluorophenoxy)-1'-((3-methylbenzyl)sulfonyl)-1,4'-bipiperidine and related bipiperidine derivatives:

Note: The molecular formula for the target compound is inferred from structurally similar compounds in and .

Key Structural and Functional Insights :

This contrasts with pipamperone, which uses a carboxamide group for D2 receptor binding . Sulfonyl vs. Carboxamide: Sulfonyl groups (e.g., in BI86835 and the target compound) are generally more metabolically stable than carboxamides (e.g., pipamperone), suggesting longer half-lives in vivo .

Synthetic Accessibility :

- Bipiperidine derivatives with sulfonyl groups (e.g., BI86835) are synthesized via coupling reactions using reagents like HBTU and Hunig’s base, achieving moderate yields (60%) after HPLC purification . In contrast, carboxylate derivatives (e.g., 7e) are synthesized via chloride-mediated reactions with yields up to 79% .

Pharmacological Potential: Pipamperone’s antipsychotic activity is well-documented, while sulfonyl-substituted analogs (e.g., BI86835) are explored for kinase or antiviral targets due to their bulky, electron-withdrawing substituents . The target compound’s 3-methylbenzyl sulfonyl group could modulate selectivity for neurological or antimicrobial receptors.

Physicochemical Properties: Molecular weight and polarity vary significantly: Pipamperone (411.5 Da) is smaller and less polar than BI86835 (521.98 Da) or the dichlorophenoxy derivative (526.48 Da). Higher molecular weight compounds may face challenges in oral bioavailability .

Biological Activity

The compound 4-(2-Fluorophenoxy)-1'-((3-methylbenzyl)sulfonyl)-1,4'-bipiperidine , identified by its CAS number 1705693-12-4 , is a bipiperidine derivative that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a fluorophenoxy group and a sulfonyl moiety, which may contribute to its pharmacological properties.

- Molecular Formula : CHFNOS

- Molecular Weight : 446.6 g/mol

- Structure : The compound consists of a bipiperidine core substituted with a 2-fluorophenoxy and a 3-methylbenzylsulfonyl group.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Antioxidant properties

- Anti-inflammatory effects

- Neuroprotective activities

The biological activity of bipiperidine derivatives can be attributed to their ability to interact with various molecular targets, influencing pathways related to oxidative stress and inflammation. The presence of the sulfonyl group is particularly noteworthy as it has been shown to enhance the interaction with specific proteins involved in cellular signaling pathways.

Antioxidant and Neuroprotective Effects

A study highlighted the role of sulfone derivatives in activating the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This pathway induces the expression of antioxidant enzymes, thereby providing neuroprotection in models of neurodegenerative diseases such as Parkinson's disease (PD).

| Study Model | Compound | Effective Concentration | Biological Activity | Reference |

|---|---|---|---|---|

| MPTP-induced PD model | This compound | 1–10 µM | Antioxidant, Neuroprotection | |

| HEK293 cells | This compound | 10 µM | Neuroprotection |

Case Studies

In one notable case study involving MPTP-induced PD models, administration of related sulfone compounds showed a marked decrease in neuroinflammation and an increase in the expression of Nrf2-dependent antioxidant genes. These findings suggest that the compound may exert protective effects against neurotoxic damage.

Comparative Analysis with Similar Compounds

To better understand the efficacy of This compound , it is useful to compare it with other sulfone derivatives known for similar activities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.